molecular formula C25H21N3O4S B2449613 N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 451467-33-7

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2449613
CAS No.: 451467-33-7
M. Wt: 459.52
InChI Key: QCOWBRCEVKVEBN-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a furan ring, a quinazoline core, and various functional groups that contribute to its unique chemical properties. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, starting from readily available starting materials One common approach is the condensation of 2-aminobenzamide with furan-2-carbaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with appropriate reagents to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of efficient coupling reagents can be employed to enhance the reaction efficiency. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to corresponding alcohols.

    Substitution: The phenacylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects. The furan ring and quinazoline core play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and the presence of both furan and quinazoline rings

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-2-phenacylsulfanyl-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-2-12-28-24(31)20-11-10-18(23(30)26-15-19-9-6-13-32-19)14-21(20)27-25(28)33-16-22(29)17-7-4-3-5-8-17/h2-11,13-14H,1,12,15-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOWBRCEVKVEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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